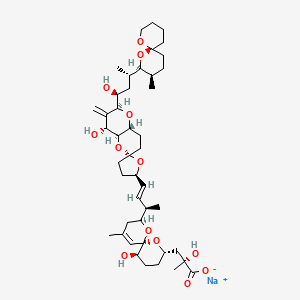

Okadaic acid sodium

説明

特性

IUPAC Name |

sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHIFOCTDVNQQT-GHIYGBLASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67NaO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745585 | |

| Record name | PUBCHEM_71308608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209266-80-8 | |

| Record name | PUBCHEM_71308608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Okadaic Acid Sodium Salt

Executive Summary

Okadaic acid, a marine biotoxin produced by dinoflagellates, is a potent and highly selective inhibitor of serine/threonine protein phosphatases.[1][2] Its water-soluble sodium salt is extensively utilized as a research tool to investigate cellular processes regulated by protein phosphorylation. This guide provides a comprehensive overview of the core mechanism of action of okadaic acid, its impact on critical signaling pathways, and detailed protocols for its application in experimental settings. By inducing a state of hyperphosphorylation, okadaic acid serves as an invaluable agent for dissecting the roles of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) in cell cycle regulation, apoptosis, and signal transduction.[3][4]

Core Mechanism of Action: Protein Phosphatase Inhibition

The primary molecular mechanism of okadaic acid is its direct inhibition of the catalytic subunits of specific serine/threonine protein phosphatases.[2] It exhibits a profound selectivity for protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[2][3] This inhibition is non-competitive and results in the sustained phosphorylation of a multitude of substrate proteins that are normally dephosphorylated by PP1 and PP2A, thereby artificially amplifying cellular signaling cascades.[5][6]

Okadaic acid's utility as a research tool stems from its differential affinity for various phosphatases. At low nanomolar concentrations (~1-10 nM), it can be used to selectively inhibit PP2A, while at higher concentrations (>100 nM), it inhibits both PP1 and PP2A.[1][7] This allows for the precise dissection of pathways regulated by each specific phosphatase.

Quantitative Inhibitory Activity

The potency and selectivity of okadaic acid have been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its exceptional affinity for PP2A.

| Protein Phosphatase Target | Reported IC50 Range (nM) | Selectivity Relative to PP2A |

| Protein Phosphatase 2A (PP2A) | 0.1 - 0.3 [8][9] | - |

| Protein Phosphatase 4 (PP4) | 0.1[8] | ~1x |

| Protein Phosphatase 5 (PP5) | 3.5[8] | ~12-35x less sensitive |

| Protein Phosphatase 1 (PP1) | 15 - 50 [3][8] | ~50-500x less sensitive |

| Protein Phosphatase 2B (PP2B/Calcineurin) | ~4,000[9] | >10,000x less sensitive |

| Protein Phosphatase 2C (PP2C) | No effective inhibition[3][8] | Not sensitive |

| Tyrosine Phosphatases | No effective inhibition[3] | Not sensitive |

Key Signaling Pathways and Cellular Consequences

The inhibition of PP1 and PP2A by okadaic acid triggers a cascade of downstream events, profoundly impacting cellular homeostasis. The resulting hyperphosphorylation of key regulatory proteins can lead to apoptosis, cell cycle dysregulation, and aberrant activation of stress-response pathways.

Induction of Apoptosis

Okadaic acid is a potent inducer of apoptosis in a wide variety of cell types.[6][10] This occurs through multiple, interconnected pathways initiated by the hyperphosphorylation of regulatory proteins.

-

MAPK Pathway Activation: Okadaic acid treatment leads to the sustained activation of stress-activated protein kinases (SAPKs), particularly p38 MAPK and JNK.[11][12] These kinases, in turn, phosphorylate downstream targets that promote apoptosis.

-

Mitochondrial Dysfunction: The apoptotic cascade involves the mitochondrial (intrinsic) pathway, characterized by compromised mitochondrial membrane potential and the release of cytochrome c and apoptosis-inducing factor (AIF).[11]

-

Caspase Activation: The released cytochrome c triggers the activation of a caspase cascade, including initiator caspase-9 and executioner caspases-3 and -7, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.[11]

-

PKR/NF-κB Pathway: In some cell types, okadaic acid induces apoptosis through the activation of the double-stranded RNA-dependent protein kinase (PKR) and the subsequent activation of the NF-κB transcription factor.[10][13][14]

Cell Cycle Dysregulation

Okadaic acid disrupts the orderly progression of the cell cycle. By inhibiting the phosphatases that control the phosphorylation state of key cell cycle regulators like cdc2 kinase (CDK1), it can force cells into a premature, mitosis-like state.[15][16] In postmitotic cells such as neurons, this forced reentry into the cell cycle is abortive and ultimately leads to apoptosis.[17] This effect is characterized by premature chromosome condensation and the upregulation of mitotic markers like cyclin B1.[15][17]

Experimental Protocols

Protein Phosphatase (PP2A) Inhibition Assay

This protocol describes a colorimetric assay to measure PP2A activity and its inhibition by okadaic acid, using p-nitrophenyl phosphate (p-NPP) as a substrate. The product, p-nitrophenol, is yellow and can be quantified spectrophotometrically at 405 nm.[18]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for PP2A (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0).

-

Substrate Solution: Dissolve p-nitrophenyl phosphate (p-NPP) in the assay buffer to a final concentration of ~50 mM.

-

Enzyme Solution: Dilute recombinant PP2A enzyme in assay buffer to a working concentration.

-

Inhibitor Solution: Prepare serial dilutions of this compound salt in the assay buffer.

-

Stop Solution: 0.5 M NaOH.

-

-

Assay Procedure:

-

Add 20 µL of assay buffer (blank), vehicle control, or okadaic acid dilutions to the wells of a 96-well microplate.

-

Add 20 µL of the diluted PP2A enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 100 µL of the p-NPP substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all other readings.

-

Calculate the percentage of inhibition for each okadaic acid concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Western Blotting for Phosphorylated Proteins

Detecting changes in protein phosphorylation status following okadaic acid treatment requires specific considerations in the standard Western blot protocol to preserve the labile phosphate groups.

Methodology:

-

Cell Lysis and Protein Extraction:

-

Treat cells with the desired concentration of okadaic acid for the specified time.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate). This step is critical.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer. Crucially, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using non-fat milk, as it contains phosphoproteins (casein) that can cause high background.[19][20]

-

Primary Antibody: Incubate the membrane with a phospho-specific primary antibody diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Final Washes: Repeat the washing step with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.

-

Conclusion

This compound salt is an indispensable tool for cell and molecular biology. Its potent and selective inhibition of protein phosphatases PP2A and PP1 provides a direct method for studying the profound role of protein phosphorylation in governing cellular fate. By inducing a state of hyperphosphorylation, it allows researchers to activate signaling cascades, trigger apoptosis, and dysregulate the cell cycle, thereby elucidating the fundamental mechanisms that maintain cellular homeostasis and contribute to disease states like cancer and neurodegeneration.[21] Careful consideration of its concentration-dependent effects is essential for designing experiments that yield clear and interpretable results.

References

- 1. okadaicacid.com [okadaicacid.com]

- 2. Okadaic acid - Wikipedia [en.wikipedia.org]

- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. okadaicacid.com [okadaicacid.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Okadaic acid induces apoptosis through the PKR, NF-κB and caspase pathway in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Okadaic acid, a potent inhibitor of type 1 and type 2A protein phosphatases, activates cdc2/H1 kinase and transiently induces a premature mitosis-like state in BHK21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Origin of Okadaic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Okadaic acid (OA) is a potent and well-characterized marine biotoxin, infamous for its role in Diarrhetic Shellfish Poisoning (DSP). However, its high specificity as a protein phosphatase inhibitor has also rendered it an invaluable tool in cellular biology and cancer research. This technical guide provides an in-depth exploration of the origins of Okadaic acid, from its biosynthesis by marine dinoflagellates to its accumulation in the marine food web. It details the molecular mechanisms of action, focusing on key signaling pathways, and provides comprehensive experimental protocols for its isolation, purification, and quantification.

Biological Origin and Biosynthesis

Primary Producers

Okadaic acid was first isolated from the black sponge, Halichondria okadai, from which it derives its name.[1][2][3][4] However, the sponge is not the producer of the toxin but rather accumulates it through its diet. The primary producers of Okadaic acid and its derivatives, the dinophysistoxins (DTXs), are several species of marine dinoflagellates, most notably from the genera Prorocentrum and Dinophysis.[1][4][5][6][7]

Key producing species include:

-

Dinophysis acuminata[4]

These microorganisms synthesize OA, which then enters the marine food web. Filter-feeding organisms, such as bivalve mollusks (mussels, scallops, oysters), consume these dinoflagellates and accumulate the lipophilic toxin in their fatty tissues.[1][2][3][5] Consumption of this contaminated shellfish by humans leads to DSP.[2][3]

Biosynthetic Pathway

Okadaic acid is a complex polyketide, a class of natural products synthesized through the repetitive condensation of small carboxylic acid units.[1] Its biosynthesis is accomplished via a polyketide synthase (PKS) pathway.[1] Isotopic labeling studies have revealed that the biosynthesis of Okadaic acid begins with a glycolate starter unit, which forms carbons 37 and 38.[1] The remainder of the carbon backbone is constructed from acetate-derived extender units.[1] The intricate structure of Okadaic acid, featuring multiple spiroketals and fused ether rings, arises from unusual enzymatic modifications during the polyketide chain extension, including carbon deletion and addition reactions.[1]

Quantitative Data on Okadaic Acid Production and Isolation

The following tables summarize quantitative data related to the production of Okadaic acid by dinoflagellates and the efficiency of modern isolation techniques.

Table 1: Toxin Production in Prorocentrum Species

| Producing Organism | Toxin(s) Produced | Concentration / Yield | Source |

| Prorocentrum lima | OA, DTX1, and their esters | ~0.7 mg L⁻¹ (OA) and ~2.1 mg L⁻¹ (DTX1) in culture | [10][11][12] |

| Prorocentrum rhathymum | Okadaic Acid (OA) | 0.153 µg L⁻¹ in culture medium | [8][9][13] |

Table 2: Efficiency of Improved Okadaic Acid Group Toxin Isolation Protocols

| Source Material | Toxin(s) Isolated | Number of Purification Steps | Overall Recovery | Purity | Reference Method |

| Shellfish (Mytilus edulis) | Dinophysistoxin-2 (DTX2) | 5 (reduced from 8) | ~68% | >95% | [10][11][12] |

| Microalgae (Prorocentrum lima) | OA and Dinophysistoxin-1 (DTX1) | 4 | ~76% | >95% | [10][11][12] |

Mechanism of Action: Key Signaling Pathways

Okadaic acid's potent biological effects stem from its highly specific inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][14] It exhibits a significantly higher affinity for PP2A (IC₅₀ ≈ 0.2 nM) than for PP1 (IC₅₀ ≈ 20 nM).[14] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting the delicate balance of signaling cascades that regulate cell growth, division, and death.

The Hippo Pathway

Okadaic acid is a potent activator of the Hippo tumor suppressor pathway. PP2A negatively regulates the core kinases of this pathway, MST1 and MST2. By inhibiting PP2A, Okadaic acid leads to the hyperphosphorylation and activation of MST1/2, which in turn triggers the downstream phosphorylation cascade, ultimately inhibiting the transcriptional co-activators YAP and TAZ.[14]

References

- 1. Isolation and Structural Identification of New Diol Esters of Okadaic Acid and Dinophysistoxin-1 from the Cultured Prorocentrum lima [mdpi.com]

- 2. [PDF] Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima) | Semantic Scholar [semanticscholar.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Okadaic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Potent Marine Biotoxin and its Implications for Cellular Signaling and Drug Discovery

Introduction

Okadaic acid (OA) is a potent lipophilic marine biotoxin produced by dinoflagellates of the genera Dinophysis and Prorocentrum.[1][2][3] This polyether compound, first isolated from the black sponge Halichondria okadai, accumulates in shellfish and other marine organisms through the food chain.[4][5][6] Human consumption of contaminated shellfish leads to a gastrointestinal illness known as Diarrhetic Shellfish Poisoning (DSP), characterized by symptoms such as diarrhea, nausea, vomiting, and abdominal pain.[1][4] Beyond its role as a foodborne toxin, okadaic acid has garnered significant attention in the scientific community as a powerful tool for studying cellular processes due to its highly specific mechanism of action.[4][6] This technical guide provides a comprehensive overview of okadaic acid, including its toxicological profile, mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its detection and analysis, aimed at researchers, scientists, and drug development professionals.

Toxicology and Regulatory Limits

The toxicity of okadaic acid has been evaluated in various models, with its acute effects primarily linked to DSP. The minimum dose required to induce DSP symptoms in adults is estimated to be around 40 μg.[7] Chronic exposure to okadaic acid is also a concern, with studies suggesting potential roles in tumor promotion and other long-term health effects.[4][8] Regulatory bodies worldwide have established maximum permissible levels for okadaic acid and its analogs in shellfish to protect public health.

Quantitative Toxicity Data

| Parameter | Species | Route of Administration | Value | Reference |

| Acute Oral LD50 | Mouse | Oral gavage | 1069 µg/kg | [9][10] |

| Acute Oral LD50 (DTX-1) | Mouse | Oral gavage | 897 µg/kg | [9][10] |

| Intraperitoneal LD50 | Mouse | Intraperitoneal injection | 192 µg/kg | [11] |

| Lowest Observed Adverse Effect Level (LOAEL) | Human | Oral | 1.0 - 1.6 µg/kg body weight | [11] |

Regulatory Limits for Okadaic Acid and its Analogs in Shellfish

| Region/Organization | Limit | Toxin Equivalents | Reference |

| European Union | 160 µg OA equivalents/kg | OA, DTX1, DTX2, and their esters | [12][13] |

| United States (FDA) | 0.16 mg/kg total OA equivalents | Combined free okadaic acid, dinophysistoxins-1 and -2, and their acyl-esters | [8] |

| Japan | 0.16 mg OA equivalent/kg | Okadaic acid group | [14] |

Mechanism of Action: Inhibition of Protein Phosphatases

The primary molecular target of okadaic acid is a class of enzymes known as serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[4][7][15][16] Okadaic acid is a potent and selective inhibitor of these enzymes, with a significantly higher affinity for PP2A.[5] By inhibiting these phosphatases, okadaic acid leads to a state of hyperphosphorylation of numerous cellular proteins, thereby disrupting the signaling pathways they regulate.[7] This targeted inhibition makes okadaic acid an invaluable tool for studying the roles of PP1 and PP2A in various cellular processes.

Inhibitory Concentration (IC50) Values of Okadaic Acid

| Protein Phosphatase | IC50 Value (nM) | Reference |

| Protein Phosphatase 2A (PP2A) | 0.1 - 0.3 | [5][17] |

| Protein Phosphatase 1 (PP1) | 3 - 50 | [5][18] |

| Protein Phosphatase 4 (PP4) | 0.1 | [5][15] |

| Protein Phosphatase 5 (PP5) | 3.5 | [5][15] |

| Protein Phosphatase 3 (Calcineurin/PP2B) | ~4000 | [5] |

Impact on Cellular Signaling Pathways

The inhibition of protein phosphatases by okadaic acid has profound effects on a multitude of cellular signaling pathways, leading to alterations in cell proliferation, apoptosis, and cytoskeletal organization.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Okadaic acid is known to activate components of the MAPK signaling pathway, including p38 MAPK and JNK, while its effect on ERK varies depending on the cell type.[19][20] This activation is a consequence of the hyperphosphorylation of upstream kinases that are normally dephosphorylated by PP1 and PP2A. The sustained activation of p38 and JNK is often associated with the induction of apoptosis.[7][19]

Caption: Okadaic acid's effect on the MAPK signaling pathway.

Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer. Key components of this pathway, such as the kinases MST1/2 and LATS1/2, are negatively regulated by PP2A.[1][4] Okadaic acid treatment leads to the hyperphosphorylation and activation of MST1/2, which in turn phosphorylates and activates LATS1/2.[1] Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and the expression of pro-proliferative and anti-apoptotic genes.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Multiple signal transduction pathways in okadaic acid induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Okadaic Acid Is at Least as Toxic as Dinophysistoxin-1 after Repeated Administration to Mice by Gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. cot.food.gov.uk [cot.food.gov.uk]

- 14. Analysis of Diarrhetic Shellfish Toxins (Okadaic Acid Group) Using Triple Quadrupole LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 19. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Okadaic acid activates p42 mitogen-activated protein kinase (MAP kinase; ERK-2) in B-lymphocytes but inhibits rather than augments cellular proliferation: contrast with phorbol 12-myristate 13-acetate - PMC [pmc.ncbi.nlm.nih.gov]

Okadaic Acid's Precision Targeting: A Technical Guide to Protein Phosphatase Inhibition Specificity

For Researchers, Scientists, and Drug Development Professionals

Okadaic acid, a potent marine biotoxin, has emerged as an indispensable tool in cellular biology and drug discovery. Its high affinity and remarkable specificity for certain serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1), allow for the precise dissection of phosphorylation-dependent signaling pathways. This technical guide provides an in-depth exploration of okadaic acid's inhibition specificity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its impact on cellular signaling.

Core Inhibition Specificity: A Quantitative Overview

Okadaic acid exhibits a distinct inhibitory preference, most notably for PP2A, for which it has an exceptionally high affinity. Its inhibitory potential extends to other members of the protein phosphatase (PP) family, albeit with significantly different potencies. This differential inhibition is crucial for its application as a selective inhibitor in research.

Inhibitory Potency of Okadaic Acid Against Various Protein Phosphatases

The following table summarizes the half-maximal inhibitory concentrations (IC50) of okadaic acid against a range of protein phosphatases, highlighting its potent and selective action.

| Protein Phosphatase | IC50 (nM) | Notes |

| PP2A | 0.1 - 0.3[1] | Okadaic acid is a highly potent inhibitor of PP2A. At concentrations of 1-2 nM, PP2A is completely inhibited[2]. |

| PP1 | 3 - 50[1][3] | Inhibition of PP1 requires significantly higher concentrations compared to PP2A. |

| PP3 (Calcineurin) | 3.7 - 4[1] | Moderate inhibition observed. |

| PP4 | 0.1[1] | Inhibition potency is comparable to that of PP2A. |

| PP5 | 3.5[1] | Moderate inhibition observed. |

| PP2B | ~4000[1] | Very weak inhibition, displaying high selectivity over this phosphatase. |

| PP2C | No significant inhibition | Okadaic acid does not effectively inhibit PP2C[1][2]. |

| PP7 | >1000[1] | Weak inhibition. |

| Alkaline Phosphatase | 360 (E. coli), 2050 (human), 3150 (calf) | Acts as a non-competitive inhibitor[4]. |

This data underscores the utility of okadaic acid as a selective tool: at low nanomolar concentrations (e.g., 1-10 nM), it can be used to specifically inhibit PP2A and PP4, while at higher concentrations (e.g., >100 nM), it will also inhibit PP1 and other phosphatases[5][6].

Structure-Activity Relationship: Okadaic Acid Analogs

The chemical structure of okadaic acid is critical to its inhibitory activity. Modifications to its structure can significantly alter its affinity for protein phosphatases. The table below presents the dissociation constants (Ki) for okadaic acid and several of its derivatives against PP2A, demonstrating the impact of structural changes on inhibitory potency.

| Compound | Ki for PP2A (pM) | Notes |

| 35-methyl-OA (DTX1) | 19 (12-25) | More potent inhibitor than okadaic acid[7]. |

| Okadaic Acid (OA) | 30,000 (26,000-33,000) | Baseline for comparison. |

| OA-9,10-episulphide (Acanthifolicin) | 47 (25-60) | High affinity inhibitor[7]. |

| 7-deoxy-OA | 69 (31-138) | High affinity inhibitor[7]. |

| 14,15-dihydro-OA | 315 (275-360) | Reduced affinity compared to okadaic acid[7]. |

| 2-deoxy-OA | 899 (763-1044) | Significantly reduced affinity[7]. |

| 7-O-palmitoyl-OA | >100,000,000 | Esterification at the 7-hydroxyl group drastically reduces affinity[7]. |

| Methyl okadate | >>100,000,000 | Esterification of the carboxyl group abolishes inhibitory activity[7]. |

These findings indicate that both the overall conformation and specific functional groups of the okadaic acid molecule are crucial for its interaction with and inhibition of protein phosphatases[7].

Experimental Protocols: Assessing Protein Phosphatase Inhibition

A fundamental technique to determine the inhibitory specificity of compounds like okadaic acid is the protein phosphatase inhibition assay. The following is a generalized protocol based on the widely used colorimetric assay employing p-nitrophenylphosphate (p-NPP) as a substrate. This method can be adapted for various purified protein phosphatases.

General Protein Phosphatase Inhibition Assay Protocol

1. Principle:

This assay measures the activity of a protein phosphatase by detecting the dephosphorylation of a substrate. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decrease in the product formed. The concentration of the inhibitor that reduces enzyme activity by 50% is the IC50 value. This protocol utilizes the artificial substrate p-nitrophenylphosphate (p-NPP), which upon dephosphorylation by the phosphatase, yields p-nitrophenol (p-NP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm[8][9][10].

2. Materials:

-

Purified protein phosphatase (e.g., recombinant human PP2A, PP1).

-

Okadaic acid stock solution (e.g., 1 mM in DMSO).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA).

-

p-Nitrophenylphosphate (p-NPP) substrate solution (e.g., 10 mM in Assay Buffer).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

3. Procedure:

-

Preparation of Okadaic Acid Dilutions: Prepare a serial dilution of okadaic acid in the Assay Buffer to cover a range of concentrations (e.g., from 0.01 nM to 1 µM). Include a vehicle control (DMSO) without okadaic acid.

-

Enzyme Preparation: Dilute the purified protein phosphatase in ice-cold Assay Buffer to a working concentration that yields a linear rate of substrate hydrolysis over the assay period.

-

Assay Setup:

-

To each well of a 96-well microplate, add 50 µL of the diluted okadaic acid or vehicle control.

-

Add 100 µL of the p-NPP substrate solution to each well.

-

Initiate the reaction by adding 100 µL of the diluted protein phosphatase to each well.

-

-

Incubation: Incubate the plate at 30-37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of a blank well (containing buffer and substrate but no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each okadaic acid concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the okadaic acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

4. Quality Control:

-

All measurements should be performed in triplicate to ensure reproducibility[8].

-

The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.

-

A positive control inhibitor with known potency for the target phosphatase can be included to validate the assay.

Workflow for Protein Phosphatase Inhibition Assay.

Impact on Cellular Signaling Pathways

By inhibiting key protein phosphatases, okadaic acid profoundly impacts numerous signaling pathways, leading to the hyperphosphorylation of a multitude of proteins. This makes it a powerful tool for studying the roles of phosphorylation in cellular processes.

The Hippo Pathway

The Hippo pathway is a critical tumor suppressor pathway that controls organ size and cell proliferation. The core kinases of this pathway, MST1 and MST2, are activated by autophosphorylation, a process negatively regulated by PP2A. Okadaic acid, by inhibiting PP2A, promotes the phosphorylation and activation of MST1/MST2, thereby activating the Hippo pathway[11].

Okadaic Acid's effect on the Hippo Pathway.

JAK/STAT Signaling Pathway

Okadaic acid can indirectly activate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. It has been shown to activate NF-κB, leading to the expression and release of cytokines like IL-6. These cytokines then bind to their receptors, activating the associated JAKs, which in turn phosphorylate and activate STAT proteins. This cascade can influence xenobiotic metabolism and inflammatory responses[12].

Indirect activation of JAK/STAT by Okadaic Acid.

Neurotoxicity and Tau Hyperphosphorylation

In neuroscience research, okadaic acid is widely used to induce a cellular state that mimics aspects of Alzheimer's disease. By inhibiting PP2A, a major tau phosphatase, okadaic acid leads to the hyperphosphorylation of the tau protein. This is a key event in the formation of neurofibrillary tangles, a hallmark pathology of Alzheimer's disease[13][14].

Mechanism of Okadaic Acid-induced Tau hyperphosphorylation.

Conclusion

Okadaic acid's well-characterized and differential inhibition of protein phosphatases, particularly its potent effect on PP2A, solidifies its status as a cornerstone research tool. The quantitative data on its specificity, coupled with robust experimental protocols, allows researchers to precisely modulate cellular phosphorylation states. This capability is invaluable for elucidating the complex roles of protein phosphatases in health and disease, driving forward research in areas from cancer biology to neurodegenerative disorders. Understanding the nuances of its inhibitory profile is paramount for the accurate interpretation of experimental results and the continued development of novel therapeutic strategies targeting protein phosphatase pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 3. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 4. Inhibition of alkaline phosphatase activity by okadaic acid, a protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. okadaicacid.com [okadaicacid.com]

- 6. okadaicacid.com [okadaicacid.com]

- 7. researchgate.net [researchgate.net]

- 8. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Okadaic Acid: A Tool to Study the Hippo Pathway [mdpi.com]

- 12. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Effects of Okadaic Acid Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1] Originally isolated from the marine sponge Halichondria okadai, this polyether toxin has become an invaluable tool in cell biology research.[2][3] Its ability to induce a state of hyperphosphorylation allows for the detailed investigation of cellular processes regulated by reversible phosphorylation. This guide provides a comprehensive overview of the core cellular effects of okadaic acid, with a focus on its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for studying these effects.

Mechanism of Action: Protein Phosphatase Inhibition

The primary molecular mechanism of okadaic acid is its high-affinity binding to and inhibition of the catalytic subunits of specific serine/threonine protein phosphatases. This inhibition leads to a net increase in the phosphorylation of a multitude of cellular proteins, thereby modulating their activity and downstream signaling cascades.

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC50) of okadaic acid varies for different protein phosphatases, highlighting its selectivity.

| Protein Phosphatase | IC50 (nM) | References |

| Protein Phosphatase 1 (PP1) | 15-50 | [1][2][3] |

| Protein Phosphatase 2A (PP2A) | 0.1-1.0 | [1][2][3] |

| Protein Phosphatase 2B (PP2B) | ~4000 | [3] |

| Protein Phosphatase 3 (PP3) | 3.7-4 | [2][3] |

| Protein Phosphatase 4 (PP4) | 0.1 | [2][3] |

| Protein Phosphatase 5 (PP5) | 3.5 | [2][3] |

Core Cellular Effects

Exposure of cells to okadaic acid triggers a wide range of cellular responses, primarily due to the hyperphosphorylation of key regulatory proteins. The observed effects are often dose- and cell-type-dependent.

Quantitative Data: Effective Concentrations for Cellular Effects

| Cellular Effect | Cell Line(s) | Effective Concentration (nM) | Exposure Time | References |

| Apoptosis Induction | Various (e.g., hepatocytes, neuroblastoma, carcinoma cells) | 100 - 1000 | A few hours | [4] |

| Human malignant glioma (T98G) | 20-25 (IC50) | Not specified | [5] | |

| Human intestinal cell lines (Caco-2, HT29-MTX) | >100 | 24 hours | [6] | |

| Cell Cycle Arrest | Myeloid leukemia (HL-60, U937) | 2-8 (G2/M arrest) | 24-48 hours | [7] |

| HeLa cells | Not specified | Not specified | [8] | |

| Tau Hyperphosphorylation | SH-SY5Y neuroblastoma | 20-100 | Several hours | [9][10][11] |

| MAPK Pathway Activation | Clam heart cells | 1000 | 10 min - 6 hours | [12] |

| B-lymphocytes | Not specified | Not specified | [13] | |

| Cytoskeletal Disruption | Clam heart cells | 1000 | 24 hours | [12] |

Signaling Pathways Modulated by Okadaic Acid

Okadaic acid's inhibition of protein phosphatases leads to the dysregulation of several critical signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Okadaic acid treatment leads to the hyperphosphorylation and activation of several components of this pathway, including p38 and JNK, while the effect on ERK can be cell-type dependent.[12][13]

Apoptosis Signaling Pathway

Okadaic acid is a potent inducer of apoptosis in a variety of cell types.[4][5] This process is often mediated through the activation of caspase cascades and can be influenced by the MAPK pathway.

References

- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative analysis of the cytotoxic effects of okadaic acid-group toxins on human intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of myeloid leukemic cells with the phosphatase inhibitor okadaic acid induces cell cycle arrest at either G1/S or G2/M depending on dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Okadaic acid overrides the S-phase check point and accelerates progression of G2-phase to induce premature mitosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

Okadaic Acid as a Tumor Promoter: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid (OA) is a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and, more notably, 2A (PP2A).[1] Originally isolated from the marine sponge Halichondria okadai, this polyether fatty acid has been extensively studied for its role as a non-12-O-tetradecanoylphorbol-13-acetate (TPA)-type tumor promoter.[2] Unlike TPA-type promoters, okadaic acid does not directly activate protein kinase C (PKC).[2] Instead, its primary mechanism of action involves the disruption of the cellular phosphorylation-dephosphorylation equilibrium, leading to the hyperphosphorylation of numerous proteins and the subsequent activation of signaling pathways that drive cell proliferation, inflammation, and ultimately, tumor formation.[3] This technical guide provides an in-depth overview of okadaic acid's role as a tumor promoter, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to investigate its activity.

Core Mechanism of Action: Protein Phosphatase Inhibition

The fundamental biochemical action of okadaic acid is its potent inhibition of PP1 and PP2A.[1] This inhibition leads to a net increase in the phosphorylation of a multitude of cellular proteins, effectively mimicking the action of protein kinases.

Quantitative Inhibition Data

The inhibitory potency of okadaic acid against PP1 and PP2A has been quantified in numerous studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Enzyme Target | IC50 Range (nM) | Key Findings |

| Protein Phosphatase 2A (PP2A) | 0.1 - 1.0 | Okadaic acid exhibits a significantly higher affinity for PP2A, with near complete inhibition at low nanomolar concentrations.[1][4] |

| Protein Phosphatase 1 (PP1) | 3 - 50 | The concentration required to inhibit PP1 is considerably higher than that for PP2A, highlighting a degree of selectivity.[1][5] |

Key Signaling Pathways Affected by Okadaic Acid

The hyperphosphorylation state induced by okadaic acid triggers the dysregulation of several critical signaling pathways implicated in tumorigenesis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Okadaic acid treatment leads to the activation of the MAPK cascade, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[4][6] This activation is a direct consequence of the inhibition of phosphatases that normally dephosphorylate and inactivate components of this pathway.

References

- 1. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The concept of the okadaic acid class of tumor promoters is revived in endogenous protein inhibitors of protein phosphatase 2A, SET and CIP2A, in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An alternative theory of tissue specificity by tumor promotion of okadaic acid in glandular stomach of SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

- 6. MiTO [mito.dkfz.de]

The Impact of Okadaic Acid on Tau Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD). Okadaic acid (OA), a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A), has emerged as an invaluable tool for modeling and investigating the mechanisms of tau hyperphosphorylation. This technical guide provides an in-depth overview of the molecular mechanisms by which okadaic acid induces tau hyperphosphorylation, detailed experimental protocols for its application in in vitro and in vivo models, and a summary of the quantitative effects on specific tau phosphorylation sites. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical area of neurodegenerative disease research.

Core Mechanism: Inhibition of Protein Phosphatase 2A

Okadaic acid is a polyether fatty acid originally isolated from the marine sponge Halichondria okadai. Its primary mechanism of action in inducing tau hyperphosphorylation is the potent and selective inhibition of protein phosphatase 2A (PP2A).[1][2] PP2A is a major tau phosphatase in the brain, responsible for dephosphorylating tau at multiple sites.[3] The inhibition of PP2A by okadaic acid disrupts the delicate balance between tau kinases and phosphatases, leading to a net increase in tau phosphorylation.[1][3]

Okadaic acid exhibits high affinity for PP2A, with IC50 values in the nanomolar range, making it a highly specific tool for studying PP2A-mediated events.[4] By inhibiting PP2A, okadaic acid effectively mimics the phosphatase dysfunction observed in the brains of Alzheimer's disease patients, providing a robust model for studying the downstream pathological consequences.[1][2]

Signaling Pathways in Okadaic Acid-Induced Tau Hyperphosphorylation

The inhibition of PP2A by okadaic acid triggers a cascade of signaling events that culminate in the hyperphosphorylation of tau. This primarily involves the dysregulation of several key protein kinases.

Activation of Glycogen Synthase Kinase 3β (GSK3β)

GSK3β is a major tau kinase that is constitutively active in resting cells and is inhibited by phosphorylation at the Ser9 residue. PP2A can dephosphorylate Ser9, thereby activating GSK3β. By inhibiting PP2A, okadaic acid prevents the dephosphorylation of Ser9, which would intuitively lead to GSK3β inactivation. However, the net effect of PP2A inhibition is an increase in GSK3β activity towards tau. This is because PP2A also regulates upstream kinases that control GSK3β, such as Akt. The precise interplay is complex, but the overall outcome in the presence of okadaic acid is an enhancement of GSK3β-mediated tau phosphorylation.[5]

Activation of Cyclin-Dependent Kinase 5 (Cdk5)

Cdk5 is another critical proline-directed kinase involved in tau phosphorylation. The activity of Cdk5 is dependent on its association with its regulatory activators, p35 or p39. The cleavage of p35 to the more stable p25 fragment leads to prolonged and aberrant Cdk5 activation. Some studies suggest that okadaic acid treatment can lead to an increase in the levels of the Cdk5 activator p25, thereby promoting Cdk5 activity and subsequent tau phosphorylation.[3]

Involvement of Mitogen-Activated Protein Kinases (MAPKs)

The MAPK signaling pathway, including extracellular signal-regulated kinases (ERKs), has also been implicated in tau phosphorylation. Some studies have shown that okadaic acid treatment can lead to the activation of the MAPK/ERK pathway, which can then directly phosphorylate tau at several sites.[6] However, other studies suggest that okadaic acid can induce tau hyperphosphorylation independently of MAPK activation, indicating the complexity and context-dependency of the signaling pathways involved.

dot

Caption: Okadaic acid inhibits PP2A, leading to kinase activation and tau hyperphosphorylation.

Quantitative Data on Okadaic Acid-Induced Tau Phosphorylation

The following tables summarize the quantitative effects of okadaic acid on tau phosphorylation and phosphatase activity, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Effects of Okadaic Acid on Tau Phosphorylation

| Cell Line | Okadaic Acid Concentration | Treatment Duration | Phosphorylation Site | Fold Increase (vs. Control) | Reference |

| SH-SY5Y | 100 nM | 3 hours | Thr205 | ~3-fold | [1] |

| SH-SY5Y | 50 nM | 2 hours | p-S202/T205 (AT8) | ~2.4-fold | |

| SH-SY5Y | 100 nM | 2 hours | p-S202/T205 (AT8) | ~3-fold | |

| Primary Cortical Neurons | 25 nM | 8 hours | Thr231 | Increased | [7] |

Table 2: In Vivo Effects of Okadaic Acid on Tau Phosphorylation

| Animal Model | Okadaic Acid Dose & Administration | Time Point | Brain Region | Phosphorylation Site | Fold Increase (vs. Control) | Reference |

| Rat | 7 ng/day (ICV infusion) | 14 days | Hippocampus | Thr205 | ~4-fold | |

| Rat | 70 ng/day (ICV infusion) | 14 days | Hippocampus | Thr205 | ~6-fold | |

| Rat | 200 ng (ICV injection) | Not specified | Hippocampus | Ser396 | Increased |

Table 3: Inhibitory Potency of Okadaic Acid on Protein Phosphatases

| Phosphatase | IC50 |

| PP2A | 0.1 - 1 nM |

| PP1 | 10 - 15 nM |

| PP2B (Calcineurin) | > 1 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of okadaic acid to study tau phosphorylation.

In Vitro Model: Okadaic Acid Treatment of SH-SY5Y Cells

dot

Caption: A typical workflow for inducing tau hyperphosphorylation in SH-SY5Y cells using okadaic acid.

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin/streptomycin)

-

Okadaic acid (from a reputable supplier)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in T75 flasks in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency. For experiments, seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.

-

Okadaic Acid Preparation: Prepare a stock solution of okadaic acid (e.g., 100 µM) in DMSO. Store aliquots at -20°C.

-

Treatment: On the day of the experiment, dilute the okadaic acid stock solution in fresh culture medium to the desired final concentration (e.g., 25-100 nM). Remove the old medium from the cells and replace it with the OA-containing medium. Include a vehicle control group treated with the same concentration of DMSO.

-

Incubation: Incubate the cells for the desired duration (e.g., 1-24 hours).

-

Cell Lysis: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Storage: Store the protein lysates at -80°C until further analysis.

In Vivo Model: Intracerebroventricular (ICV) Injection of Okadaic Acid in Rats

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300 g)

-

Okadaic acid

-

Artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthetic (e.g., ketamine/xylazine cocktail)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area on the scalp.

-

Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma.

-

Injection Coordinates: Based on a rat brain atlas, determine the coordinates for the lateral ventricle. A common set of coordinates relative to bregma is: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.

-

Craniotomy: Drill a small burr hole through the skull at the determined coordinates.

-

Okadaic Acid Preparation: Dissolve okadaic acid in aCSF to the desired concentration (e.g., 100-200 ng in 5-10 µL).

-

ICV Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the okadaic acid solution over several minutes (e.g., 1 µL/min). Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

-

Closure: Slowly retract the needle and suture the scalp incision.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Tissue Collection: At the desired time point post-injection (e.g., 1-14 days), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde for immunohistochemistry, or rapidly dissect the brain regions of interest and freeze for biochemical analysis.

Western Blotting for Phosphorylated Tau

Materials:

-

Protein lysates from OA-treated and control samples

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-tau at specific sites, anti-total tau, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Separation: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Typical dilutions range from 1:1000 to 1:5000.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated tau signal to total tau or a loading control like β-actin.

Immunohistochemistry for Phosphorylated Tau

Materials:

-

Paraffin-embedded or frozen brain sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody against phosphorylated tau

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol.

-

Antigen Retrieval: Heat the sections in antigen retrieval solution.

-

Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide to quench endogenous peroxidase activity.

-

Blocking Non-specific Binding: Incubate sections in blocking solution.

-

Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody.

-

ABC Reagent Incubation: Incubate sections with the ABC reagent.

-

Color Development: Develop the color reaction with the DAB substrate.

-

Counterstaining: Lightly counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with mounting medium.

Phosphatase Activity Assay

Materials:

-

Protein lysates

-

Phosphatase assay buffer

-

p-Nitrophenyl phosphate (pNPP) substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare protein lysates from control and OA-treated cells or tissues in a buffer that preserves phosphatase activity.

-

Reaction Setup: In a 96-well plate, add a known amount of protein lysate to the assay buffer.

-

Substrate Addition: Add the pNPP substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measurement: Measure the absorbance at 405 nm. The amount of yellow p-nitrophenol produced is proportional to the phosphatase activity.

-

Calculation: Calculate the phosphatase activity based on a standard curve generated with known amounts of p-nitrophenol.

Conclusion

Okadaic acid serves as a powerful and indispensable tool for researchers in the field of neurodegenerative diseases. By potently inhibiting PP2A, it provides a reliable and reproducible method for inducing tau hyperphosphorylation, a key pathological event in Alzheimer's disease and other tauopathies. This technical guide has provided a comprehensive overview of the mechanisms, quantitative effects, and detailed experimental protocols associated with the use of okadaic acid. The provided signaling pathway and workflow diagrams offer a visual aid to understanding the complex processes involved. For researchers and drug development professionals, a thorough understanding of the okadaic acid model is crucial for advancing our knowledge of tau pathology and for the preclinical evaluation of novel therapeutic strategies aimed at mitigating this devastating aspect of neurodegenerative diseases.

References

- 1. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of okadaic acid-induced phosphorylation events by a mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. To be or not to be: PP2A as a dual player in CNS functions, its role in neurodegeneration, and its interaction with brain insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. Okadaic acid induces hyperphosphorylation of tau independently of mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Okadaic Acid Sodium Salt: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Okadaic acid sodium salt, a potent and selective inhibitor of protein phosphatases. This document details its chemical structure, physicochemical and biological properties, and provides in-depth experimental protocols for its application in research and drug development.

Chemical Structure and Physicochemical Properties

Okadaic acid is a complex polyether derivative of a C38 fatty acid, originally isolated from the black sponge Halichondria okadai.[1] The sodium salt form offers enhanced stability and solubility in aqueous solutions compared to its free acid counterpart.[2]

Physicochemical Properties of this compound Salt

| Property | Value | Reference(s) |

| Molecular Formula | C₄₄H₆₇NaO₁₃ | [3][4] |

| Molecular Weight | 826.98 g/mol | [3][4] |

| Appearance | White to off-white solid/film | [1][4] |

| Solubility | Water: 1 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mL | [4] |

| Storage | Store solid at -20°C, protected from light. Solutions can be stored at -20°C for up to 1-2 months. | [1][2] |

Biological Properties and Mechanism of Action

This compound salt is a potent inhibitor of serine/threonine protein phosphatases, with a significantly higher affinity for protein phosphatase 2A (PP2A) over protein phosphatase 1 (PP1).[5][6] This inhibition leads to hyperphosphorylation of numerous cellular proteins, making it a valuable tool for studying cellular signaling pathways.

Inhibitory Activity of Okadaic Acid

| Target | IC₅₀ Value (nM) | Reference(s) |

| Protein Phosphatase 1 (PP1) | 3 - 50 | [5][6] |

| Protein Phosphatase 2A (PP2A) | 0.1 - 1 | [5][6][7] |

| Protein Phosphatase 3 (PP2B/Calcineurin) | 3.7 - 4 | [6] |

| Protein Phosphatase 4 (PP4) | 0.1 | [6] |

| Protein Phosphatase 5 (PP5) | 3.5 | [6] |

Okadaic acid is also known to be a tumor promoter and can induce apoptosis in various cell lines.[1][8] Its effects on cellular processes are concentration-dependent.

Cytotoxicity of Okadaic Acid

| Cell Line | Assay | IC₅₀ Value | Exposure Time | Reference(s) |

| Neuro-2a | - | 21.6 nM | - | [7] |

| HCT116 | - | 0.17 µM | - | [9] |

| HepG2 | - | 0.17 µM | - | [9] |

| Caco-2 | Neutral Red Uptake | 49 nM | 24 h | [10] |

| HT29-MTX | Neutral Red Uptake | 75 nM | 24 h | [10] |

| CCD 841 CoN | MTT | 54.4 nM | 12 h | [11] |

| Sw480 | MTT | 89.1 nM | 12 h | [11] |

| Sw620 | MTT | 137.8 nM | 12 h | [11] |

| KB cells | MTT | 6.3 ng/mL | 24 h | [8] |

| KB cells | MTT | 4.0 ng/mL | 48 h | [8] |

| KB cells | MTT | 1.1 ng/mL | 72 h | [8] |

| HT-29 | - | 65 nM | 24 h | [12] |

| SH-SY5Y | - | 27 nM | 24 h | [12] |

Signaling Pathways Modulated by Okadaic Acid

The primary mechanism of action of Okadaic acid, the inhibition of PP1 and PP2A, leads to the dysregulation of numerous downstream signaling pathways. This makes it a powerful tool to investigate the roles of these phosphatases in cellular processes.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound salt ≥98% (TLC), solid,film (colorless), protein phosphatase 2A and protein phosphatase 1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Combined Cytotoxicity of the Phycotoxin Okadaic Acid and Mycotoxins on Intestinal and Neuroblastoma Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

Okadaic Acid: A Technical Guide to Its Application in Protein Phosphorylation Research

For Researchers, Scientists, and Drug Development Professionals

Okadaic acid, a marine toxin originally isolated from the black sponge Halichondria okadai, has become an indispensable tool in the study of protein phosphorylation.[1] Its high potency and specificity as an inhibitor of serine/threonine protein phosphatases make it an invaluable molecular probe for dissecting the complex signaling pathways governed by reversible phosphorylation.[2][3][4] This in-depth technical guide provides a comprehensive overview of okadaic acid's mechanism of action, its application in various research contexts, detailed experimental protocols, and key quantitative data to facilitate its effective use in the laboratory.

Mechanism of Action: Potent and Selective Inhibition of Protein Phosphatases

Okadaic acid's primary mechanism of action is the potent and selective inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells.[2][5] It exhibits a significantly higher affinity for PP2A, making it possible to selectively inhibit PP2A at low nanomolar concentrations.[6][7][8] This differential inhibition is a key feature that researchers can exploit to distinguish the roles of PP1 and PP2A in specific cellular processes.[8] Okadaic acid does not significantly inhibit PP2C, acid and alkaline phosphatases, or phosphotyrosine protein phosphatases.[6] While it can inhibit PP2B, it requires much higher concentrations than for PP1 and PP2A.[6]

Quantitative Data for Experimental Design

The following tables summarize key quantitative data for the use of okadaic acid in research, providing a basis for experimental design and interpretation of results.

| Table 1: Inhibitory Potency (IC50) of Okadaic Acid Against Various Protein Phosphatases | |

| Phosphatase | IC50 Value (nM) |

| Protein Phosphatase 1 (PP1) | 3 - 50[7] |

| Protein Phosphatase 2A (PP2A) | 0.1 - 1[6][7] |

| Protein Phosphatase 2B (Calcineurin) | High concentrations required[6] |

| Protein Phosphatase 2C (PP2C) | Not effectively inhibited[6][7] |

| Protein Phosphatase 3 (PP3) | 3.7 - 4[7] |

| Protein Phosphatase 4 (PP4) | 0.1[7] |

| Protein Phosphatase 5 (PP5) | 3.5[7] |

| Acid and Alkaline Phosphatases | Not effectively inhibited[6] |

| Phosphotyrosine Protein Phosphatases | Not effectively inhibited[6] |

| Table 2: Recommended Working Concentrations and Treatment Times in Cell Culture | |

| Parameter | Recommendation |

| Working Concentration | 10 - 1000 nM[6] |

| Typical Treatment Time | 15 - 60 minutes[6] |

| Selective PP2A Inhibition | 1 - 2 nM[6] |

| Inhibition of both PP1 and PP2A | > 1 µM for complete PP1 inhibition[6] |

Key Applications in Protein Phosphorylation Research

Okadaic acid's ability to artificially increase the phosphorylation state of numerous proteins has made it a valuable tool across various research areas:

-

Dissecting Signaling Pathways: By inhibiting phosphatases, okadaic acid allows for the accumulation of phosphorylated signaling molecules, facilitating the study of kinase-driven pathways. It has been instrumental in elucidating the roles of PP1 and PP2A in pathways such as the MAPK/ERK pathway and the Hippo pathway.[9][10][11]

-

Neurodegeneration Research: Okadaic acid is widely used to induce hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease and other tauopathies.[7][12] This allows for the study of the mechanisms leading to neurofibrillary tangle formation and the identification of potential therapeutic targets.[12][13]

-

Cancer Biology: As a tumor promoter, okadaic acid helps in understanding the role of protein phosphorylation in cell proliferation, apoptosis, and transformation.[2][14] It can mimic the effects of certain growth factors and cytokines, providing insights into their signaling mechanisms.[15]

-

Identifying Dynamic Phosphorylation Sites: In cellular processes with rapid phosphorylation and dephosphorylation, okadaic acid can "trap" proteins in their phosphorylated state, enabling the identification of transient or low-stoichiometry phosphorylation sites that are otherwise difficult to detect.[5][13]

Experimental Protocols

The following are generalized protocols for key experiments using okadaic acid. Researchers should optimize these protocols for their specific cell types and experimental systems.

Protocol 1: Induction of Protein Hyperphosphorylation in Cultured Cells

This protocol describes the general procedure for treating cultured cells with okadaic acid to increase the phosphorylation of target proteins, which can then be analyzed by methods such as Western blotting.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

-

Stock Solution Preparation: Prepare a stock solution of okadaic acid in a suitable solvent such as DMSO or ethanol.[6] For a 1 mM stock, reconstitute 25 µg in 31.1 µl of DMSO.[6] Store the stock solution at -20°C.[6]

-

Treatment: Dilute the okadaic acid stock solution to the desired final concentration in pre-warmed cell culture medium. Typical working concentrations range from 10 to 1000 nM.[6]

-

Incubation: Remove the existing medium from the cells and replace it with the medium containing okadaic acid. Incubate the cells for the desired period, typically between 15 and 60 minutes.[6]

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

Analysis: The lysates are now ready for downstream analysis, such as Western blotting, to detect the phosphorylation of specific proteins.

Protocol 2: In Vitro Protein Phosphatase Assay

This protocol outlines a method to measure the inhibitory effect of okadaic acid on protein phosphatase activity using a purified enzyme and a phosphorylated substrate.

-

Substrate Preparation: Prepare a phosphorylated substrate. A common substrate for PP1 and PP2A is [³²P]-labeled phosphorylase a.[16]

-

Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA), the purified protein phosphatase (PP1 or PP2A), and varying concentrations of okadaic acid.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10 minutes) at 30°C to allow for binding.

-

Initiate Reaction: Start the phosphatase reaction by adding the phosphorylated substrate to the mixture.

-

Incubation: Incubate the reaction at 30°C for a specific time, ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as trichloroacetic acid (TCA), to precipitate the protein.

-

Quantify Released Phosphate: Centrifuge the tubes to pellet the precipitated protein. Measure the amount of radioactive phosphate released into the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of phosphatase inhibition for each concentration of okadaic acid and determine the IC50 value.

Visualizing the Impact of Okadaic Acid

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of okadaic acid.

Caption: Mechanism of okadaic acid action.

Caption: Workflow for analyzing protein phosphorylation.

Caption: Okadaic acid and the MAPK pathway.

Conclusion

Okadaic acid is a powerful and versatile tool for researchers investigating the myriad roles of protein phosphorylation in cellular regulation. Its well-characterized mechanism of action and the ability to differentially inhibit key protein phosphatases provide a means to manipulate the phosphoproteome and gain critical insights into complex biological processes. By carefully considering the quantitative data and employing appropriate experimental protocols, scientists and drug development professionals can effectively leverage okadaic acid to advance our understanding of health and disease.

References

- 1. acs.org [acs.org]

- 2. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Okadaic acid: a new probe for the study of cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Okadaic Acid, Useful Tool for Studying Cellular Processes - ProQuest [proquest.com]

- 5. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. okadaicacid.com [okadaicacid.com]

- 9. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Okadaic acid mimics multiple changes in early protein phosphorylation and gene expression induced by tumor necrosis factor or interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Neurotoxic Effects of Okadaic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals